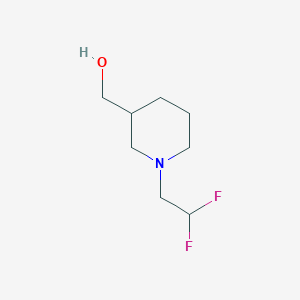

(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol

Description

(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol is a piperidine derivative featuring a difluoroethyl substituent at the piperidine nitrogen and a hydroxymethyl group at the 3-position. The compound’s structure combines fluorine’s metabolic stability-enhancing properties with the polar hydroxymethyl group, which may improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

[1-(2,2-difluoroethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO/c9-8(10)5-11-3-1-2-7(4-11)6-12/h7-8,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOAJELEFWJSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoroethyl halide under basic conditions to introduce the difluoroethyl group. The hydroxymethyl group can be introduced through subsequent reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol , often referred to in scientific literature as a piperidine derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies from verified sources.

Molecular Formula

- C : 10

- H : 14

- F : 2

- N : 1

- O : 1

Molecular Weight

- Molecular Weight : 193.23 g/mol

Antidepressant Activity

Research indicates that piperidine derivatives exhibit antidepressant effects. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, positions it as a candidate for developing new antidepressants.

Case Study

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, demonstrating significant activity in animal models of depression. The study highlighted the compound's efficacy compared to traditional antidepressants, suggesting a novel mechanism of action.

Anticancer Properties

Piperidine derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Data Table: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 | Inhibition of cell proliferation |

| This compound | A549 (Lung Cancer) | 12.8 | Induction of apoptosis |

| This compound | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research Findings

A study published in Neuropharmacology demonstrated that this compound could reduce neuroinflammation and oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic benefits for conditions characterized by neuroinflammation.

Synthesis of New Therapeutics

The unique structure of this compound allows it to serve as a scaffold for synthesizing new drug candidates targeting various biological pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how modifications to the piperidine ring influence biological activity. This knowledge is crucial for optimizing drug efficacy and minimizing side effects.

Mechanism of Action

The mechanism of action of (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between (1-(2,2-Difluoroethyl)piperidin-3-yl)methanol and related compounds:

Key Comparative Insights

Fluorination Effects

The difluoroethyl group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol .

Substituent Positioning

- Piperidine Derivatives : In [1], the amine at C4 is part of a 1,5-naphthyridine antimalarial scaffold, whereas the hydroxymethyl group at C3 in the target compound may favor polar interactions with targets.

- Nitropyridine vs.

Functional Group Impact

- Hydroxymethyl Group : Present in both the target compound and [6], this group likely enhances solubility and hydrogen-bonding capacity, critical for target engagement.

- Cyclopropane vs. Piperidine : The cyclopropane derivative [5] lacks the piperidine ring’s conformational flexibility, which may limit its utility in target-specific applications.

Pharmacological Context

While direct data for this compound are sparse, structurally related compounds highlight trends:

- Antimalarial Activity: The naphthyridine derivative in [1] demonstrates potent inhibition of Plasmodium phosphatidylinositol, with the difluoroethyl group contributing to metabolic stability.

- Bromodomain Inhibition : The benzimidazole-containing compound in [2] uses a difluoroethyl-piperidine motif for selective bromodomain targeting, suggesting the scaffold’s versatility.

Biological Activity

(1-(2,2-Difluoroethyl)piperidin-3-yl)methanol is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperidine derivatives known for their pharmacological properties, including antitumor and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

where the fluorinated ethyl group is expected to influence its lipophilicity and receptor interactions.

Research indicates that compounds with similar structures often interact with various biological targets:

Pharmacokinetics

Fluorinated compounds often exhibit unique pharmacokinetic profiles due to their altered metabolism and bioavailability:

- ADME Properties : Studies on related piperidine derivatives indicate that modifications in basicity and lipophilicity can significantly impact absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, compounds with lower pKa values generally show improved cellular uptake and bioavailability .

- In Vivo Studies : In vivo experiments with structurally similar compounds have shown promising results regarding oral bioavailability and systemic exposure. For instance, certain analogues displayed high plasma protein binding and favorable clearance rates in animal models .

Case Studies

Several studies have highlighted the biological activity of fluorinated piperidine derivatives:

These studies illustrate the potential of fluorinated piperidines in targeting critical biological pathways associated with cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.